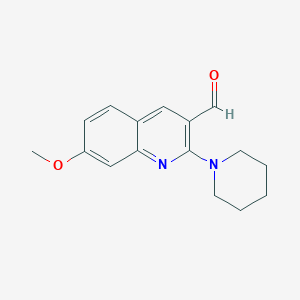

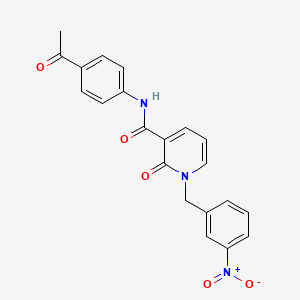

![molecular formula C20H17FN2OS2 B2935917 3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-14-7](/img/structure/B2935917.png)

3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN2OS2 and its molecular weight is 384.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Insights

Studies have utilized derivatives similar to the target compound to explore through-space hydrogen-fluorine (H–F) spin coupling mechanisms. The research by T. Hirohashi, S. Inaba, and Hisao. Yamamoto on bicyclic thiophene derivatives, which shares a structural resemblance, revealed two types of 1H, 19F spin coupling over six bonds, attributed to a through-space mechanism. This phenomenon was observed in the NMR spectra, providing valuable insights into the molecular interactions and structural configurations of these compounds (Hirohashi, Inaba, & Yamamoto, 1976). A similar study also by Hirohashi et al. discussed through-space H–F coupling over seven bonds, further contributing to our understanding of molecular dynamics in such compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Antitumor Activity

The antitumor properties of thieno[3,2-d]pyrimidine derivatives have been investigated, with some compounds demonstrating potent anticancer activity. H. Hafez and Abdel-Rhman B. A. El-Gazzar synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives showing significant inhibition against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These results suggest the potential of thieno[3,2-d]pyrimidine derivatives as anticancer agents, highlighting the importance of structural modifications to enhance therapeutic efficacy (Hafez & El-Gazzar, 2017).

Herbicidal and Fungicidal Applications

Research into derivatives of the focal compound has extended into agrochemical fields, with certain derivatives exhibiting herbicidal and fungicidal activities. Jin Luo et al. synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating good inhibition activities against common agricultural pests like Brassica napus and Echinochloa crus-galli. These findings underscore the versatility of thieno[3,2-d]pyrimidine derivatives in pest management strategies (Luo, Zhao, Zheng, & Wang, 2017). Additionally, Qingyun Ren et al. designed and synthesized fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones with notable fungicidal activities against Rhizoctonia solani and Botrytis cinereapers, further demonstrating the agricultural applications of these compounds (Ren, Cui, He, & Gu, 2007).

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2OS2/c1-13(14-5-3-2-4-6-14)26-20-22-17-11-12-25-18(17)19(24)23(20)16-9-7-15(21)8-10-16/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDABPWFSNHAAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide](/img/structure/B2935838.png)

![Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone](/img/structure/B2935840.png)

![(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2935847.png)

![(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2935851.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide](/img/structure/B2935856.png)